3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile
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Overview
Description
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a hydroxy-nitrophenyl group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-nitroaniline with pyrazine-2,5-dicarbonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarboxaldehyde.
Reduction: Formation of 3-((2-Amino-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-nitrophenylpyrazine-2,5-dicarbonitrile
- 3-Amino-4-nitrophenylpyrazine-2,5-dicarbonitrile
- 2-Hydroxy-3-nitrophenylpyrazine-2,5-dicarbonitrile
Uniqueness
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, nitro, and cyano groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
918410-46-5 |
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Molecular Formula |
C12H6N6O3 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
3-(2-hydroxy-4-nitroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6N6O3/c13-4-7-6-15-10(5-14)12(16-7)17-9-2-1-8(18(20)21)3-11(9)19/h1-3,6,19H,(H,16,17) |
InChI Key |
FKMHNEZQILPGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
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